7-(Carbamoylamino)-N-phenylheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Carbamoylamino)-N-phenylheptanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a carbamoylamino group attached to a heptanamide backbone, with a phenyl group linked to the nitrogen atom. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Carbamoylamino)-N-phenylheptanamide typically involves the reaction of heptanoic acid derivatives with phenylamine and carbamoyl chloride. The process generally follows these steps:
Formation of Heptanoyl Chloride: Heptanoic acid is treated with thionyl chloride to form heptanoyl chloride.
Amidation Reaction: The heptanoyl chloride is then reacted with phenylamine in the presence of a base such as triethylamine to form N-phenylheptanamide.
Carbamoylation: Finally, the N-phenylheptanamide is treated with carbamoyl chloride under controlled conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-(Carbamoylamino)-N-phenylheptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the heptanamide backbone are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-(Carbamoylamino)-N-phenylheptanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Carbamoylamino)-N-phenylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-phenylheptanamide: Lacks the carbamoylamino group, making it less versatile in certain reactions.
7-(Aminomethyl)-N-phenylheptanamide: Contains an aminomethyl group instead of a carbamoylamino group, leading to different reactivity and applications.
Uniqueness: 7-(Carbamoylamino)-N-phenylheptanamide is unique due to the presence of the carbamoylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
651767-90-7 |
---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
7-(carbamoylamino)-N-phenylheptanamide |
InChI |
InChI=1S/C14H21N3O2/c15-14(19)16-11-7-2-1-6-10-13(18)17-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,17,18)(H3,15,16,19) |
InChI Key |
JUPZFSOIKOAZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.